molecular formula C6H13NO5 B8776426 1-Amino-1-deoxy-beta-D-galactose

1-Amino-1-deoxy-beta-D-galactose

Cat. No.: B8776426
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-SVZMEOIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-deoxy-beta-D-galactose: is a derivative of galactose, a type of sugar It is a hexose, meaning it contains six carbon atoms, and it is an amino sugar, which means one of its hydroxyl groups is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-beta-D-galactose can be synthesized through the reaction of galactose with ammonia or an amine under specific conditions. One common method involves the use of 1-amino-1-deoxygalactose, which can be prepared by the reaction of galactose with ammonia in the presence of a catalyst .

Industrial Production Methods: In industrial settings, galactosylamine is often produced through enzymatic methods, where enzymes like galactosidase are used to catalyze the reaction between galactose and an amine. This method is preferred due to its efficiency and the high purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-deoxy-beta-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-deoxy-beta-D-galactose has a wide range of applications in scientific research:

Mechanism of Action

1-Amino-1-deoxy-beta-D-galactose exerts its effects by interacting with specific molecular targets and pathways. For example, it can inhibit the aggregation of amyloid fibrils, which are associated with diseases like Alzheimer’s. This inhibition is achieved through the interaction of galactosylamine with aromatic amino acids in the hydrophobic core of the fibrils, preventing their self-assembly .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-deoxy-beta-D-galactose is unique due to its specific interactions with galactose-specific enzymes and proteins. This specificity makes it particularly useful in studies related to galactose metabolism and its associated pathways .

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6?/m1/s1

InChI Key

WCWOEQFAYSXBRK-SVZMEOIVSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O

Origin of Product

United States

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